[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine
Overview
Description
Synthesis Analysis
The synthesis of [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine involves the reaction of Monoethanolamine and tert-Butyldimethylsilyl chloride . It is also used in the preparation of 3-substituted androsterone derivatives .Molecular Structure Analysis
The molecular formula of this compound is C10H25NO2Si . The molecular weight varies in different sources, it is reported as 203.4 g/mol and 219.40 g/mol .Physical and Chemical Properties Analysis
This compound is a light brown liquid . It has a predicted boiling point of 178.4±13.0 °C and a predicted density of 0.849±0.06 g/cm3 . The refractive index is 1.43 . It should be stored at 2-8°C, protected from light .Scientific Research Applications
Synthesis and Molecular Structures : Research has demonstrated the synthesis of various compounds related to [2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine, exploring their molecular structures and properties. For instance, the synthesis of (20S)-[7,7,21,21-2H4]-3β-(tert-butyldimethylsilanyloxy)-20-methyl-pregn-5-en-21-ol, an intermediate for preparing deuterated isotopomers of sterols, shows its potential in biomedical studies (Ciuffreda et al., 2003).
Lipase-Mediated Kinetic Resolution : The compound's derivatives have been used in lipase-mediated kinetic resolution processes, as shown in the resolution of 1-(4-chlorophenyl)ethylamine by Novozym 435. This process results in the production of novel compounds, which could be potentially useful in various applications (Zhang et al., 2018).
Chemical Synthesis and Reaction Studies : Research has also focused on the chemical synthesis of various derivatives and the study of their reactions. For example, the Leuckart reaction of carbonyl derivatives of 2,6-di-tert-butylphenol has been studied, leading to the preparation of analogs of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethylamine (Bannikov et al., 1985).
Preparation of Functional Polymers : The compound has been used in the preparation of functional polymers, such as poly(acrylates and methacrylates), with specific solubility behavior. This highlights its utility in materials science and polymer chemistry (Yin et al., 2005).
Rhodium-Mediated Synthesis : The compound's derivatives have been used in rhodium(II)-mediated synthesis for ring expansion of α-diazoesters, further highlighting its versatility in synthetic organic chemistry (Chen et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-7-11-8-9-12-13(5,6)10(2,3)4/h11H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCUFFAUDXRHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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